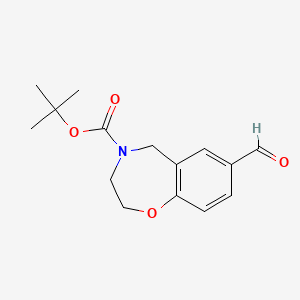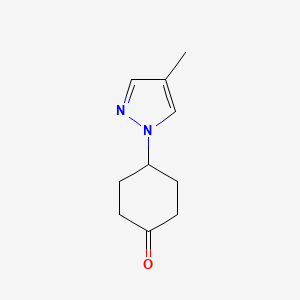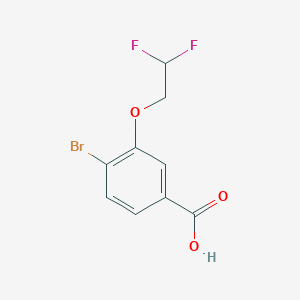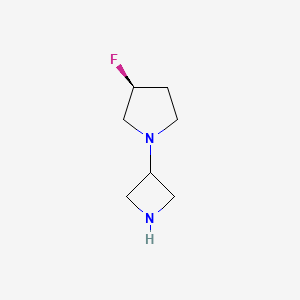
(S)-1-azetidin-3-yl-3-fluoropyrrolidine
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Aplicaciones Científicas De Investigación
Antibacterial Applications
(S)-1-azetidin-3-yl-3-fluoropyrrolidine and related compounds have shown significant potential in the field of antibacterial research. Notably, azetidinylquinolones, a group of compounds related to this compound, have been identified for their outstanding broad-spectrum antibacterial activity, particularly against Gram-positive organisms. These compounds demonstrate improved in vivo efficacy and high blood levels, making them promising candidates for further development (Frigola et al., 1993). Another study highlights the synthesis and evaluation of novel quinolones bearing fluorinated pyrrolidin-1-yl substituents, exhibiting potent antibacterial activity against resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Inagaki et al., 2003).
Drug Discovery and Synthesis
In the context of drug discovery, the integration of azetidin-3-yl groups into heteroaromatic bases using radical addition methods (Minisci reaction) has been demonstrated. This process has been utilized in the modification of compounds used in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).
Antileishmanial Applications
Compounds based on azetidin-2-ones have been synthesized and screened for their antileishmanial activity against Leishmania major. These compounds, particularly the diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have shown promising anti-parasitic activity, with some displaying activity comparable to amphotericin B, a clinically used antileishmanial drug (Singh et al., 2012).
Anti-Inflammatory and Analgesic Applications
Research into quinoline derivatives bearing azetidinones scaffolds has revealed significant anti-inflammatory and analgesic activities. These derivatives have been synthesized and evaluated using carrageenan-induced rat paw models and Eddy's hot plate method, showing potent activities comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Gupta & Mishra, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-1-(azetidin-3-yl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAGLYBZPKKMO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1F)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



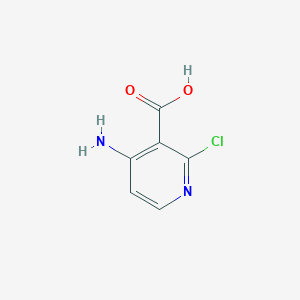
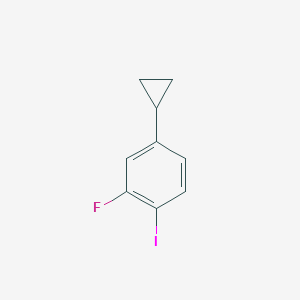
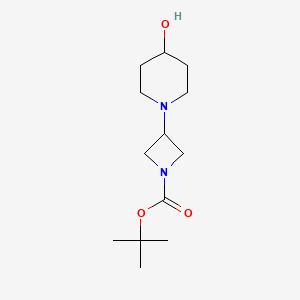
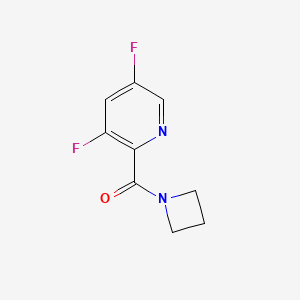

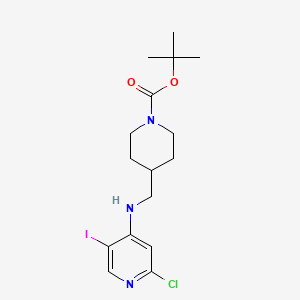
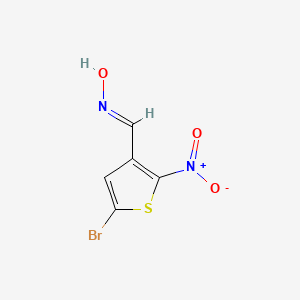

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)
